6-(4-t-Butylphenyl)-6-oxohexanoic acid

Vue d'ensemble

Description

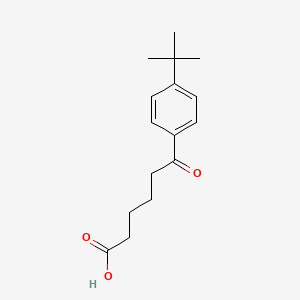

6-(4-t-Butylphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a tert-butylphenyl group attached to a hexanoic acid backbone with a ketone functional group at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Piperidine, acetic acid, toluene (reflux) | Facilitate aldol addition |

| Hydrogenation | H₂, Pd/C (10%), room temperature | Reduce double bond |

Chemical Reactivity

The compound participates in reactions driven by its functional groups:

Ketone Group Reactions

-

Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example, LiAlH₄ in dry ether yields 6-(4-t-butylphenyl)-6-hydroxyhexanoic acid .

-

Oxidation : Strong oxidizers like KMnO₄ convert the ketone to a carboxylic acid, forming 6-(4-t-butylphenyl)-hexanedioic acid .

Carboxylic Acid Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amide Formation : Reacts with amines (e.g., ammonia) to produce hexanoamide derivatives.

Thermal Stability

The compound decomposes at temperatures above 430°C, as indicated by its boiling point (430.9°C at 760 mmHg) .

Comparative Analysis

The tert-butyl substituent differentiates this compound from analogs:

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems but reducing solubility in aqueous media .

Mechanistic Insights

-

Anti-inflammatory Action : Proposed to inhibit cyclooxygenase (COX) enzymes, similar to fenbufen, by binding to the active site via its carboxylic acid group .

-

Oxidative Stability : The tert-butyl group may stabilize the compound against radical-mediated degradation, extending its antioxidant capacity .

Applications De Recherche Scientifique

6-(4-t-Butylphenyl)-6-oxohexanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(4-t-Butylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-tert-Butylphenylacetic acid

- 4-tert-Butylbenzoic acid

- 6-Phenyl-6-oxohexanoic acid

Uniqueness

6-(4-t-Butylphenyl)-6-oxohexanoic acid is unique due to the presence of both a tert-butyl group and a ketone functional group on the hexanoic acid backbone. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Activité Biologique

6-(4-t-Butylphenyl)-6-oxohexanoic acid, with the chemical formula C₁₆H₂₂O₃, is a compound that has garnered attention for its potential biological applications, particularly in the field of cancer therapy and drug design. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

- Molecular Weight : 262.34 g/mol

- Density : 1.056 g/cm³

- Boiling Point : 430.9°C at 760 mmHg

The compound features a hexanoic acid backbone with a tert-butylphenyl substituent and a keto group at the 6-position, contributing to its unique reactivity and stability under various conditions.

This compound is primarily investigated for its role as a boron-carrier in neutron capture therapy (NCT) . In this context, it selectively accumulates in cancerous cells and, upon exposure to neutron beams, facilitates localized radiation release that targets tumors while sparing healthy tissue.

Cancer Therapy

The compound's unique structure allows it to interact with specific biological targets, particularly enzymes involved in metabolic pathways. Studies indicate that it may inhibit certain enzymes linked to cancer progression, although detailed kinetic data is still required to confirm these interactions.

Drug Design Applications

The structural characteristics of this compound position it as a candidate for developing prodrugs that can be activated under specific physiological conditions. Its ability to form dynamic covalent bonds suggests potential applications in creating self-healing materials and adaptive molecular systems.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison is made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(tert-Butoxy)-6-oxohexanoic acid | C₁₀H₁₈O₄ | Contains an ether functional group |

| Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | C₁₈H₂₆O₃ | Ethyl ester derivative |

| 6-(4-Butylphenyl)-6-oxohexanoic acid | C₁₆H₂₂O₃ | Lacks the tert-butyl group |

The presence of the tert-butyl group in this compound contributes to enhanced steric hindrance and solubility properties compared to its analogs.

Neutron Capture Therapy Studies

Research has indicated that compounds similar to this compound can effectively target cancer cells during neutron capture therapy. The efficacy of these compounds is often assessed through in vitro and in vivo studies measuring tumor response rates and survival outcomes.

Enzyme Inhibition Studies

Kinetic studies have been conducted on various derivatives of related compounds to evaluate their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). Although specific IC50 values for this compound are not yet available, ongoing research aims to elucidate its inhibitory profiles against these targets .

Propriétés

IUPAC Name |

6-(4-tert-butylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-4-5-7-15(18)19/h8-11H,4-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPZIZTWKYCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645425 | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-43-0 | |

| Record name | 4-(1,1-Dimethylethyl)-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.